Tolazoline
Overview
Description
Tolazoline is a non-selective competitive alpha-adrenergic receptor antagonist. It is primarily used as a vasodilator to treat spasms of peripheral blood vessels, such as in acrocyanosis. This compound has also been used in veterinary medicine to reverse xylazine-induced sedation .
Mechanism of Action
Target of Action
Tolazoline primarily targets the Alpha-1A adrenergic receptor and the Alpha-2A adrenergic receptor . These receptors are part of the adrenergic system, which plays a crucial role in the cardiovascular system, including regulating heart rate and blood pressure.
Mode of Action
This compound acts as a non-selective competitive α-adrenergic receptor antagonist . It blocks both alpha-1 and alpha-2 adrenergic receptors, inhibiting the vasoconstrictive effects of norepinephrine and other catecholamines . This leads to vasodilation , or the widening of blood vessels . Additionally, this compound has histamine agonist activity , which can contribute to its vasodilatory effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking the alpha-adrenergic receptors, this compound inhibits the normal vasoconstrictive response to catecholamines. This results in vasodilation and a decrease in blood pressure .
Result of Action
The primary molecular effect of this compound is the blockade of alpha-adrenergic receptors , leading to vasodilation . On a cellular level, this results in a decrease in vascular resistance and a reduction in blood pressure . This compound is used therapeutically to decrease pulmonary vascular resistance in conditions such as persistent pulmonary hypertension of the newborn (PPHN) .
Biochemical Analysis
Biochemical Properties
Tolazoline interacts with histamine, adrenergic, and cholinergic receptors . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity . It usually reduces pulmonary arterial pressure and vascular resistance .
Cellular Effects
This compound is a pulmonary vasodilator indicated used to decrease pulmonary vascular resistance (PVR) in persistent pulmonary hypertension of the newborn (PPHN) . It exerts its effects by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine .
Molecular Mechanism
The molecular mechanism of this compound involves vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity . This compound usually reduces pulmonary arterial pressure and vascular resistance .
Dosage Effects in Animal Models
In a study involving Holstein calves, it was found that at lower doses, administration of this compound caused coughing, increased frequency of defecation and mild increase in breathing effort . At higher doses, adverse effects such as bright red conjunctival mucous membrane, coughing, nasal discharge, salivation, increased breathing effort, CNS depression, signs of abdominal pain, straining, head pressing, restlessness, increased frequency of defecation and diarrhea were observed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolazoline can be synthesized through several methods. One common method involves the condensation of benzylamine with glyoxal in the presence of ammonia, followed by cyclization to form the imidazoline ring . Another method involves the reduction of 2-benzyl-2-imidazoline using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tolazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can yield 2-benzyl-2-imidazoline.
Substitution: this compound can undergo substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 2-benzyl-2-imidazoline.
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Tolazoline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its effects on various biological systems, particularly its vasodilatory effects.
Medicine: Used to treat persistent pulmonary hypertension of the newborn and as an antidote for certain drug overdoses.
Industry: Employed in the production of other pharmaceuticals and as a research tool in drug development
Comparison with Similar Compounds
Phentolamine: Another non-selective alpha-adrenergic receptor antagonist with similar vasodilatory effects.
Prazosin: A selective alpha-1 adrenergic receptor antagonist used primarily to treat hypertension.
Clonidine: An alpha-2 adrenergic receptor agonist with different pharmacological effects but some overlapping therapeutic uses.
Uniqueness of Tolazoline: this compound’s non-selective antagonistic action on both alpha-1 and alpha-2 adrenergic receptors, combined with its histamine agonist activity, makes it unique among vasodilators. This dual mechanism allows for a broader range of therapeutic applications, particularly in treating conditions involving severe vasoconstriction .
Properties
IUPAC Name |
2-benzyl-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVZKJJQOZQXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-97-2 (mono-hydrochloride) | |
Record name | Tolazoline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023683 | |
Record name | Tolazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.36e+00 g/L | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
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Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine; tolazoline has moderate alpha-adrenergic blocking activity and has histamine agonist activity. Tolazoline usually reduces pulmonary arterial pressure and vascular resistance. | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59-98-3 | |
Record name | Tolazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tolazoline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
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Record name | tolazoline | |
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Record name | Tolazoline | |
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Record name | Tolazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.408 | |
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Record name | TOLAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHH9H12AQ3 | |
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Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 °C | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for tolazoline?
A1: this compound is a potent vasodilator acting on both arteries and veins, with a significant impact on the pulmonary vasculature. While initially classified as an alpha-adrenergic blocking agent, research suggests its primary vasodilatory effect is mediated through histamine receptors, specifically H1 and H2 receptors. [, , ]
Q2: How does this compound affect pulmonary hypertension caused by hypoxia?
A2: Studies in lambs indicate that this compound does not effectively decrease pulmonary hypertension caused by hypoxia. Additionally, it has minimal impact on the redistribution of blood flow typically observed during hypoxemia. []
Q3: What is the role of histamine receptors in this compound's vasodilatory effect?
A3: Research in newborn lambs demonstrated that this compound's pulmonary vasodilatory action is mediated through both H1 and H2 histamine receptors. Blocking these receptors significantly diminishes or even abolishes this compound's vasodilatory effect. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C10H12N2 and a molecular weight of 159.22 g/mol.
Q5: How does the position of dimethoxy substitution on the this compound molecule affect its activity at alpha-adrenoreceptors?
A6: Research shows that dimethoxy substitution at positions 2,5 or 3,5 on the this compound molecule results in potent and selective agonists at alpha-1 adrenoceptors. Conversely, the same substitution at positions 2,3 or 3,4 renders the compound inactive at these receptors. [, ]
Q6: What is the effect of 2,3-dimethoxy substitution on this compound's activity?
A7: 2,3-Dimethoxythis compound acts as a partial agonist at alpha-2 adrenoceptors, exhibiting an intrinsic activity comparable to clonidine but less than UK-14,304. This derivative shows high potency as an alpha-2 adrenoceptor agonist. [, ]
Q7: Does benzylic hydroxyl substitution affect this compound's alpha-adrenoceptor blocking activity?
A8: Yes, introducing a benzylic hydroxyl group to the this compound molecule, regardless of R(-) or S(+) configuration, significantly reduces its affinity for both alpha-1 and alpha-2 adrenoceptors. This contradicts the prediction of the Easson-Stedman hypothesis. []
Q8: How is this compound absorbed and what is its volume of distribution?
A9: this compound is effectively absorbed following intravenous, endotracheal, or endobronchial administration. Studies in dogs reveal a rapid increase in plasma concentration after endotracheal and endobronchial administration, with a volume of distribution ranging from 3.4 to 1657 mL/kg. [, , ]
Q9: What factors influence this compound's half-life?
A10: this compound's half-life can vary significantly depending on the route of administration and the species studied. Research in dogs shows a half-life of 225 minutes after endotracheal administration and 156 minutes after endobronchial administration. In neonates, the half-life ranges from 1.47 to 41.25 hours and correlates inversely with urine output, suggesting renal clearance plays a significant role. [, , ]
Q10: What is the relationship between this compound plasma concentration and its effects on the cardiovascular system?
A11: Studies in dogs demonstrate a clear relationship between plasma concentration and this compound's effects. Endotracheal administration leads to a rapid increase in plasma concentration, accompanied by a transient decrease in mean blood pressure followed by a gradual increase above baseline. Tachycardia is also observed, peaking around 90 minutes post-administration. These findings indicate that this compound's pharmacological effects are measurable and dose-dependent. []
Q11: Does the route of administration affect the pharmacokinetics of this compound?
A12: Yes, the route of administration appears to influence this compound's pharmacokinetics. For instance, studies in dogs show a faster absorption and shorter half-life following endobronchial administration compared to endotracheal administration. [, ]
Q12: How effective is this compound in treating persistent pulmonary hypertension in infants after cardiac surgery?
A14: In a study involving infants with pulmonary hypertension post-cardiac surgery, this compound effectively reduced mean pulmonary artery pressure and pulmonary vascular resistance in some but not all infants. The effectiveness varied and some infants experienced significant side effects, including gastrointestinal hemorrhage. []
Q13: Can this compound be used to reverse xylazine-induced sedation in animals?
A15: Yes, this compound has been shown to effectively reverse xylazine-induced sedation in various animal models, including cats, horses, ponies, moose, elephants, and sheep. It effectively antagonizes the sedative, bradycardic, and hypothermic effects of xylazine. [, , , , , ]
Q14: Is this compound effective in treating persistent hypoxemia in preterm infants with severe hyaline membrane disease?
A16: While research suggests a potential benefit, this compound's use in this context should be approached cautiously. Studies show a varied response rate, with some infants experiencing significant improvement in arterial oxygenation while others show little or no response. Additionally, severe complications potentially linked to this compound have been reported. [, ]
Q15: Is there a potential for drug interaction between this compound and cimetidine?
A18: Yes, co-administration of this compound and cimetidine, a histamine H2 receptor antagonist, can have clinically significant interactions. Since this compound's vasodilatory effect is partially mediated by H2 receptors, cimetidine can reduce or abolish this effect, potentially leading to a worsening of pulmonary hypertension. [, , ]
Q16: How have this compound dosages evolved over time?
A20: Initial this compound dosages were pulse doses of 1 to 2 mg/kg. Over time, with a better understanding of its pharmacokinetics and pharmacodynamics, clinical practice shifted towards continuous infusions, with dosages sometimes reaching 10 mg/kg/h. []
Q17: What is the role of this compound in understanding the interplay between alpha-adrenergic and histaminergic systems in the cardiovascular system?
A21: Research on this compound's mechanism of action highlights the complex interplay between alpha-adrenergic and histaminergic systems in regulating vascular tone. While initially categorized as an alpha-blocker, this compound's vasodilatory effect is primarily mediated by histamine receptors, particularly in certain vascular beds and species. This underscores the need to consider multiple receptor systems when investigating the pharmacological effects of drugs and highlights the potential for developing more targeted therapies based on a deeper understanding of these interactions. [, ]
Q18: How does the research on this compound contribute to our understanding of neonatal and fetal pulmonary circulation?
A22: Studies investigating this compound's effects on pulmonary blood flow in fetal and neonatal animal models provide valuable insights into the unique characteristics and regulation of pulmonary circulation during these developmental stages. Findings regarding this compound's varying efficacy, developing refractoriness, and potential for adverse effects emphasize the complexity of managing pulmonary hypertension in neonates and highlight the need for further research to develop safer and more effective treatment strategies. [, , , , ]
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